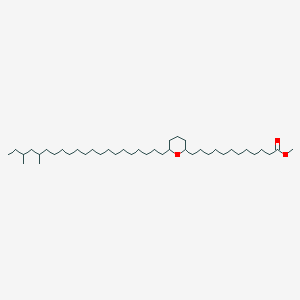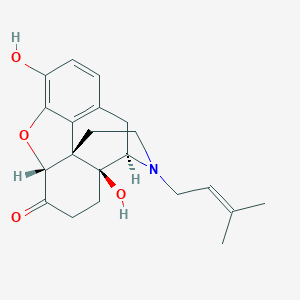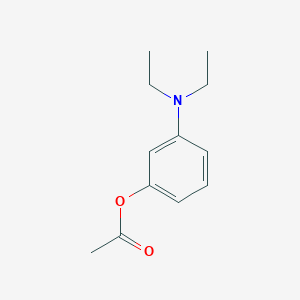
m-(Diethylamino)phenyl acetate
Descripción general
Descripción
M-(Diethylamino)phenyl acetate, also known as DEAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DEAPA is a colorless liquid that is soluble in water and organic solvents. In
Aplicaciones Científicas De Investigación
M-(Diethylamino)phenyl acetate has been studied extensively for its potential applications in various fields of science. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. m-(Diethylamino)phenyl acetate has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The exact mechanism of action of m-(Diethylamino)phenyl acetate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, leading to cell death. m-(Diethylamino)phenyl acetate has also been shown to inhibit the activity of enzymes involved in the replication of viruses, making it a potential antiviral agent.
Efectos Bioquímicos Y Fisiológicos
M-(Diethylamino)phenyl acetate has been shown to have low toxicity in vitro, indicating that it may have a favorable safety profile for use in humans. However, further studies are needed to determine the long-term effects of m-(Diethylamino)phenyl acetate on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M-(Diethylamino)phenyl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when properly prepared. Additionally, m-(Diethylamino)phenyl acetate has a low molecular weight, making it easy to handle and transport. However, m-(Diethylamino)phenyl acetate has some limitations, including its instability in acidic and alkaline conditions, which can limit its potential applications.
Direcciones Futuras
There are several future directions for research on m-(Diethylamino)phenyl acetate. One potential area of study is the development of new drugs based on m-(Diethylamino)phenyl acetate's antibacterial, antifungal, and antiviral properties. Additionally, further research is needed to determine the mechanism of action of m-(Diethylamino)phenyl acetate and its potential effects on human health. Finally, the synthesis method for m-(Diethylamino)phenyl acetate can be optimized to increase yield and purity, making it a more cost-effective and useful compound for scientific research.
Conclusion:
In conclusion, m-(Diethylamino)phenyl acetate is a promising chemical compound with potential applications in various fields of science. Its unique properties, including its antibacterial, antifungal, and antiviral properties, make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of m-(Diethylamino)phenyl acetate and its potential effects on human health.
Métodos De Síntesis
M-(Diethylamino)phenyl acetate can be synthesized through the reaction between m-(diethylamino)aniline and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of m-(Diethylamino)phenyl acetate and acetic acid as a byproduct. The purity of the final product can be improved through recrystallization or distillation.
Propiedades
IUPAC Name |
[3-(diethylamino)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-8-12(9-11)15-10(3)14/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQCWYXUPPYMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172439 | |
| Record name | m-(Diethylamino)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-(Diethylamino)phenyl acetate | |
CAS RN |
18997-95-0 | |
| Record name | Phenol, 3-(diethylamino)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-(Diethylamino)phenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018997950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-(Diethylamino)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(diethylamino)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



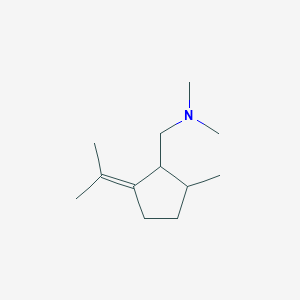
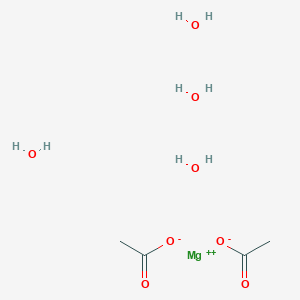
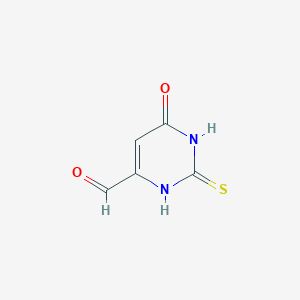
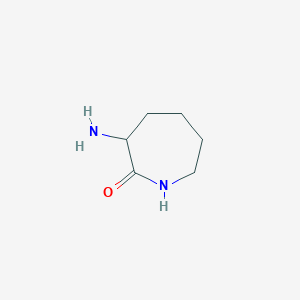
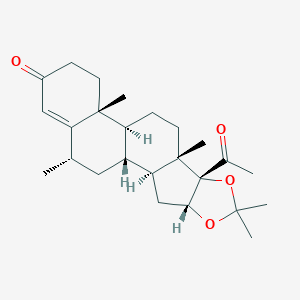
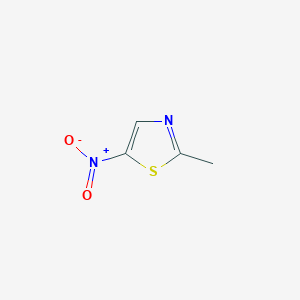

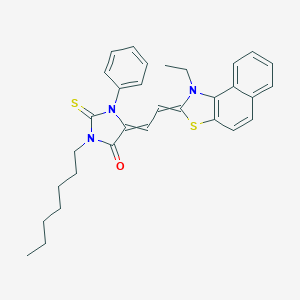
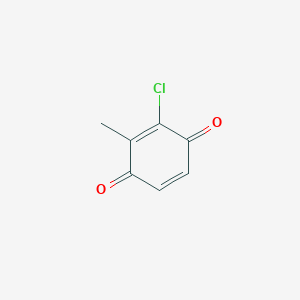
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)

![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
